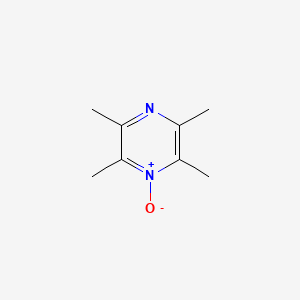
2,3,5,6-Tetramethylpyrazine 1-oxide
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetramethylpyrazine 1-oxide typically involves the oxidation of 2,3,5,6-Tetramethylpyrazine. One common method includes the use of hydrogen peroxide as an oxidizing agent under controlled conditions . The reaction is carried out in an aqueous medium at room temperature, ensuring high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound often employs a green and sustainable approach. This involves the microbial fermentation of glucose to produce acetoin, which is then chemically converted to 2,3,5,6-Tetramethylpyrazine . The final oxidation step to produce this compound is performed using environmentally friendly oxidizing agents .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5,6-Tetramethylpyrazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced back to 2,3,5,6-Tetramethylpyrazine under specific conditions.
Substitution: The methyl groups on the pyrazine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Regeneration of 2,3,5,6-Tetramethylpyrazine.
Substitution: Various substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetramethylpyrazine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its neuroprotective, anti-inflammatory, and anticancer properties.
Industry: Utilized as a flavoring agent in the food and beverage industry.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetramethylpyrazine 1-oxide involves multiple molecular targets and pathways:
Neuroprotection: It modulates the PI3K/Akt/mTOR and MAPK signaling pathways, reducing oxidative stress and inflammation.
Anti-inflammatory: Inhibits the expression of pro-inflammatory cytokines and enzymes.
Anticancer: Suppresses the epithelial-mesenchymal transition in cancer cells by downregulating MnSOD and other related proteins.
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-Tetramethylpyrazine: The parent compound, known for its cardiovascular benefits.
2,3,5-Trimethylpyrazine: A related compound with similar flavoring properties but different biological activities.
Tetramethylpyrazine hydrochloride: A salt form used in various pharmaceutical applications.
Uniqueness: 2,3,5,6-Tetramethylpyrazine 1-oxide is unique due to its enhanced stability and specific biological activities compared to its parent compound . Its ability to modulate multiple signaling pathways makes it a valuable compound in medical research .
Eigenschaften
IUPAC Name |
2,3,5,6-tetramethyl-1-oxidopyrazin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-7(3)10(11)8(4)6(2)9-5/h1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKOVWZAVHJNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=C(C(=N1)C)C)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















